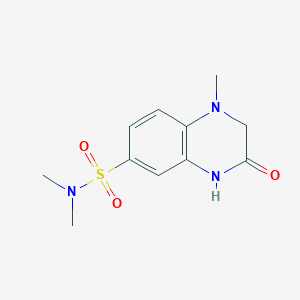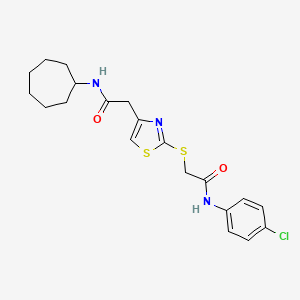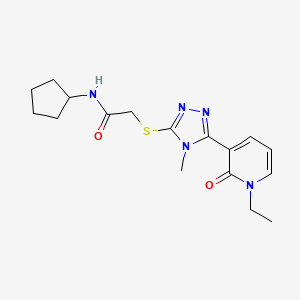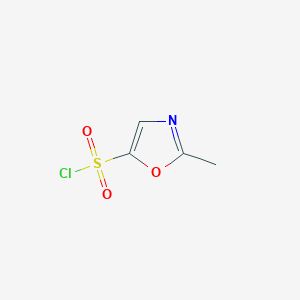
N,N,1-trimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,1-trimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide is a synthetic organic compound with the molecular formula C({11})H({15})N({3})O({3})S. It is characterized by a quinoxaline core structure, which is a bicyclic compound consisting of a benzene ring fused to a pyrazine ring. The presence of sulfonamide and ketone functional groups, along with methyl substitutions, makes this compound unique and of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,1-trimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide typically involves multiple steps:
Formation of the Quinoxaline Core: The initial step involves the condensation of an aromatic diamine, such as o-phenylenediamine, with a diketone, such as glyoxal, to form the quinoxaline core.
Sulfonation: The quinoxaline core is then subjected to sulfonation using reagents like chlorosulfonic acid or sulfur trioxide to introduce the sulfonamide group.
Methylation: The final step involves the methylation of the nitrogen atoms and the ketone group using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and pH, ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N,N,1-trimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group, which can mimic the structure of natural substrates.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials, such as dyes and polymers.
Mechanism of Action
The mechanism of action of N,N,1-trimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The sulfonamide group can bind to the active site of enzymes, inhibiting their activity by mimicking the natural substrate or by blocking the active site.
Pathways Involved: The compound may interfere with metabolic pathways involving sulfonamide-sensitive enzymes, leading to the disruption of essential biological processes in microorganisms or cancer cells.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide: Similar structure but with fewer methyl groups.
N,N,1-trimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide group.
1,2,3,4-tetrahydroquinoxaline-6-sulfonamide: Lacks the methyl and ketone groups.
Uniqueness
N,N,1-trimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide is unique due to the combination of its quinoxaline core, sulfonamide group, and multiple methyl substitutions. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N,N,1-trimethyl-3-oxo-2,4-dihydroquinoxaline-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3S/c1-13(2)18(16,17)8-4-5-10-9(6-8)12-11(15)7-14(10)3/h4-6H,7H2,1-3H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTSNVTAUVFGHLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)NC2=C1C=CC(=C2)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(3-Benzyl-1-bicyclo[1.1.1]pentanyl)-N-methylmethanamine](/img/structure/B2602986.png)
![(2R,3S,4R,5R,6S)-2-[2,4-dihydroxy-6-[(E)-2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/new.no-structure.jpg)

![2-((3-(2-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2602993.png)
![1-[1-(4-ethoxy-3-methylbenzenesulfonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2602996.png)
![4-(2-methyl-6-propoxypyrimidin-4-yl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B2602997.png)
![N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B2602998.png)
![4-{[6-bromo-2-({[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(2-methoxyethyl)benzamide](/img/structure/B2602999.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)acetamide](/img/structure/B2603006.png)
![3-(4-ethoxyphenyl)-6,8-difluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2603007.png)

